m-3M3FBS

Description

stimulates phospholipase C; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

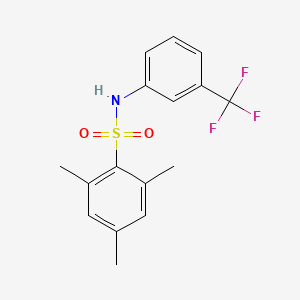

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of m-3M3FBS

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-3M3FBS (2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide) is a small molecule that has been widely characterized as a direct activator of phospholipase C (PLC). It is frequently used as a tool to study cellular signaling pathways downstream of PLC activation. However, a significant body of evidence challenges this primary mechanism of action, suggesting that this compound's profound effects on intracellular calcium concentration ([Ca²⁺]i) are largely independent of PLC activation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting the evidence for both the PLC-dependent and PLC-independent pathways. Detailed experimental protocols for key assays and a summary of the available quantitative data are included to facilitate rigorous and well-controlled future investigations.

The Dual and Debated Mechanisms of Action

The scientific literature presents two conflicting models for the mechanism of action of this compound. While initially identified and still widely marketed as a specific PLC activator, subsequent research has cast considerable doubt on this assertion.

The Canonical "Direct PLC Activation" Pathway

The primary proposed mechanism is the direct activation of multiple PLC isoforms.[1][2] This activation is thought to be independent of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). In this model, this compound binds to and activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This increase in cytosolic Ca²⁺, along with the action of DAG, activates a cascade of downstream signaling events.

The Alternative "PLC-Independent" Mechanism

Contrary to the canonical pathway, several studies have demonstrated that this compound induces a significant and sustained increase in [Ca²⁺]i even when PLC activity is not detectable.[3][4][5] In SH-SY5Y neuroblastoma cells, the rise in [Ca²⁺]i occurs within minutes of this compound application, whereas a detectable increase in inositol phosphates is only observed after a much longer incubation period (over 20 minutes).[3][5]

This alternative mechanism suggests that this compound's primary effects are on calcium homeostasis, independent of PLC. The proposed PLC-independent actions include:

-

Release of Ca²⁺ from Intracellular Stores: this compound appears to induce Ca²⁺ release from both the endoplasmic reticulum and mitochondria.[3][5]

-

Interference with Store-Operated Calcium Entry (SOCE): The compound has been shown to interfere with the process by which the depletion of ER Ca²⁺ stores triggers the influx of extracellular Ca²⁺.[3][5]

-

Inhibition of Ca²⁺ Extrusion: this compound may also inhibit the mechanisms responsible for pumping Ca²⁺ out of the cell, leading to a more sustained elevation of [Ca²⁺]i.[3][5]

-

Induction of Reactive Oxygen Species (ROS): The original identification of this compound was as a stimulator of superoxide production.[3] It is plausible that the generation of ROS could independently trigger Ca²⁺ release from intracellular stores.[3]

Quantitative Data

Specific EC₅₀ or IC₅₀ values for this compound are not consistently reported across the literature, with most studies providing ranges of effective concentrations. This variability is likely due to differences in cell types, experimental conditions, and the specific endpoint being measured.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Concentration Range | Observed Effect | Reference(s) |

| PLC Activation | Purified PLC isotypes (β2, β3, γ1, γ2, δ1) | > 10 µM | Activation of PIP₂ hydrolysis | [2] |

| Inositol Phosphate Formation | U937 cells | 5-50 µM | Stimulation of inositol phosphate formation | [6] |

| Superoxide Generation | Human neutrophils | 15-50 µM | Stimulation of superoxide generation | [6] |

| Intracellular Ca²⁺ Elevation | SH-SY5Y cells | 25 µM | Slow, sustained increase in [Ca²⁺]i | [3][5] |

| Apoptosis Induction | U937 and THP-1 cells | 50 µM | Induction of apoptosis | [6] |

Experimental Protocols

In Vitro PLC Activity Assay (Radiometric)

This protocol is adapted from methodologies used to assess the direct effect of this compound on PLC activity.

Objective: To determine if this compound directly activates PLC by measuring the hydrolysis of radiolabeled PIP₂.

Materials:

-

Purified PLC isozymes

-

[³H]PIP₂ (radiolabeled substrate)

-

Phospholipid vesicles (containing phosphatidylethanolamine and phosphatidylserine)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 3 mM EGTA, 2 mM DTT)

-

CaCl₂ solution

-

This compound stock solution (in DMSO)

-

Quenching solution (e.g., chloroform/methanol/HCl)

-

Scintillation fluid and counter

Procedure:

-

Prepare phospholipid vesicles containing a known amount of [³H]PIP₂.

-

In a reaction tube, combine the assay buffer, purified PLC enzyme, and the desired concentration of this compound (or vehicle control).

-

Initiate the reaction by adding the [³H]PIP₂-containing vesicles and a specific concentration of CaCl₂ to achieve the desired free Ca²⁺ concentration.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Separate the aqueous and organic phases by centrifugation. The radiolabeled inositol phosphates (the product of PLC activity) will be in the aqueous phase.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the amount of [³H]inositol phosphates produced and express it as a measure of PLC activity.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2

This protocol allows for the investigation of this compound's effect on SOCE.[7][8][9][10][11]

Objective: To measure the influx of extracellular Ca²⁺ following the depletion of intracellular stores and to assess the impact of this compound on this process.

Materials:

-

Adherent cells cultured on glass coverslips

-

Fura-2 AM (cell-permeant Ca²⁺ indicator)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) containing Ca²⁺ (e.g., 1-2 mM)

-

Ca²⁺-free HBSS

-

Thapsigargin (SERCA inhibitor to deplete ER Ca²⁺ stores)

-

This compound stock solution (in DMSO)

-

Fluorescence microscopy setup with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm).

Procedure:

-

Cell Loading:

-

Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

-

Measurement:

-

Mount the coverslip on the microscope stage and perfuse with Ca²⁺-free HBSS.

-

Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

-

To deplete intracellular Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) in the Ca²⁺-free HBSS. This will cause a transient increase in cytosolic Ca²⁺ as it leaks from the ER.

-

Once the cytosolic Ca²⁺ level returns to baseline, reintroduce HBSS containing Ca²⁺. The subsequent sharp increase in the Fura-2 ratio represents SOCE.

-

To test the effect of this compound, pre-incubate the cells with the compound for a desired period before the reintroduction of extracellular Ca²⁺.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio over time.

-

Quantify SOCE by measuring the peak increase in the ratio or the initial slope of the rise after Ca²⁺ re-addition.

-

Compare the SOCE in control cells versus cells treated with this compound.

-

Detection of Superoxide Production using Dihydroethidium (DHE)

This protocol is for measuring the effect of this compound on the production of superoxide, a key reactive oxygen species.[1][12][13][14][15]

Objective: To quantify the generation of intracellular superoxide in response to this compound treatment.

Materials:

-

Cell suspension or adherent cells

-

Dihydroethidium (DHE)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or flow cytometer with appropriate filters for DHE (excitation ~520 nm, emission ~600 nm).

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension or have cells plated on coverslips.

-

-

DHE Loading and Treatment:

-

Incubate the cells with DHE (e.g., 5-10 µM) in HBSS for 15-30 minutes at 37°C, protected from light.

-

Add the desired concentration of this compound to the cells and continue the incubation for the desired time period.

-

-

Measurement:

-

Microscopy: Capture fluorescence images of the cells. The oxidized DHE will fluoresce red/orange.

-

Flow Cytometry: Analyze the fluorescence intensity of the cell population.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells or the percentage of fluorescent cells.

-

Compare the fluorescence in control cells versus cells treated with this compound.

-

Conclusion and Future Directions

The mechanism of action of this compound is more complex than initially reported. While it can activate PLC in vitro at certain concentrations, its cellular effects, particularly the rapid and robust elevation of intracellular Ca²⁺, appear to be mediated primarily through PLC-independent pathways. These pathways likely involve the direct release of Ca²⁺ from intracellular stores, interference with Ca²⁺ influx and efflux mechanisms, and the generation of reactive oxygen species.

-

Determine isoform-specific EC₅₀ values for this compound on all PLC isozymes to better understand its potency and selectivity.

-

Elucidate the precise molecular targets involved in the PLC-independent Ca²⁺ mobilization, such as specific ion channels or transporters in the ER and mitochondrial membranes.

-

Investigate the causal link between ROS production and Ca²⁺ signaling induced by this compound.

By carefully designing experiments that can distinguish between these different pathways, the scientific community can continue to use this compound as a valuable chemical probe while accurately interpreting the resulting data.

References

- 1. med.emory.edu [med.emory.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. hellobio.com [hellobio.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Live-cell imaging; reactive oxygen species (Superoxide) [protocols.io]

- 14. A protocol for in vivo detection of reactive oxygen species - 谷战军及相关纳米医学研究 - 权威网站 [guzjlab.org]

- 15. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]

An In-depth Technical Guide to m-3M3FBS: A Putative Phospholipase C Activator

For: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of m-3M3FBS as a Modulator of Phospholipase C and Intracellular Calcium Signaling

Executive Summary

This compound (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulfonamide) is a small molecule that has been widely utilized in cell signaling research as a direct activator of phospholipase C (PLC). Initial studies demonstrated its ability to stimulate PLC activity across various isoforms, leading to the canonical downstream signaling cascade involving inositol phosphate production and intracellular calcium release. However, a growing body of evidence suggests a more complex mechanism of action, with several reports of PLC-independent effects on calcium homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, presenting its chemical properties, the dual perspectives on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its use. The aim is to equip researchers with the necessary information to critically evaluate and effectively utilize this compound in their experimental designs.

Chemical and Physical Properties

This compound is a cell-permeable sulfonamide compound. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

| Molecular Formula | C₁₆H₁₆F₃NO₂S |

| Molecular Weight | 343.36 g/mol |

| CAS Number | 200933-14-8 |

| Appearance | Off-white solid |

| Solubility | DMSO: ~20-70 mg/mL, Ethanol: ~30-34 mg/mL |

| Purity | Typically ≥95% by HPLC |

Mechanism of Action: A Controversial Landscape

The utility of this compound as a research tool is complicated by conflicting reports on its mechanism of action. While initially hailed as a specific PLC activator, subsequent studies have revealed significant off-target, PLC-independent effects, particularly concerning intracellular calcium mobilization.

The Canonical View: Direct PLC Activation

This compound was first identified through a chemical library screen for compounds that stimulate superoxide generation in human neutrophils[1]. This effect was linked to its ability to directly activate multiple PLC isoforms. In vitro studies have shown that this compound enhances the PIP₂-hydrolyzing activity of PLCβ2, β3, γ1, γ2, and δ1 isoforms[2][3]. This activation is independent of G-proteins, suggesting a direct interaction with the PLC enzyme[3].

The canonical signaling pathway initiated by direct PLC activation is as follows:

The Alternative View: PLC-Independent Calcium Mobilization

Several studies have challenged the specificity of this compound as a direct PLC activator. In SH-SY5Y neuroblastoma cells, this compound was found to induce a slow, sustained increase in intracellular calcium that was not correlated with inositol phosphate production in the same timeframe[4][5]. This suggests a mechanism of calcium release that is independent of PLC activation.

The evidence points towards this compound causing calcium release from both the endoplasmic reticulum (ER) and mitochondria[4]. The mitochondrial calcium release appears to be a significant component of the observed intracellular calcium increase. The exact mechanism for this PLC-independent calcium release is not fully elucidated but may involve the generation of reactive oxygen species (ROS)[4].

Quantitative Data on Efficacy

Precise EC₅₀ values for this compound on individual PLC isoforms are not consistently reported across the literature. The following table summarizes the effective concentration ranges for various biological effects observed in different experimental systems.

| Biological Effect | Cell Type/System | Effective Concentration Range | Reference(s) |

| Inositol Phosphate Formation | U937 cells | 5-50 µM | [6] |

| Superoxide Generation | Human Neutrophils | 15-50 µM | [1] |

| In Vitro PLC Isoform Activation | Purified PLC Isoforms | >10 µM | [7] |

| Intracellular Ca²⁺ Increase | Various cell lines | 15-50 µM | [1][8] |

| Apoptosis Induction | Monocytic Leukemia Cells | 50 µM | [6] |

Downstream Cellular Effects

The modulation of intracellular signaling by this compound leads to a variety of cellular responses, reflecting the ubiquitous nature of PLC and calcium signaling.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro PLC Activity Assay

This protocol is adapted from methodologies used to assess the direct effect of this compound on purified PLC isoforms.

Methodology:

-

Substrate Preparation: Prepare phospholipid vesicles containing a radioactive substrate, such as [³H]phosphatidylinositol 4,5-bisphosphate ([³H]PIP₂), and phosphatidylethanolamine.

-

Enzyme and Compound Preparation: Use purified recombinant PLC isoforms. Prepare a stock solution of this compound in DMSO.

-

Reaction Mixture: In a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.0, containing CaCl₂), combine the purified PLC enzyme, the substrate vesicles, and the desired concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid or trichloroacetic acid).

-

Phase Separation and Product Isolation: Separate the aqueous phase containing the radiolabeled inositol phosphates from the organic phase. Isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantification: Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting.

-

Data Analysis: Calculate the PLC activity as the amount of [³H]inositol phosphate produced per unit time and normalize to the amount of enzyme used.

Intracellular Calcium Measurement with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy 24-48 hours prior to the experiment.

-

Fura-2 AM Loading Solution: Prepare a loading solution containing 1-5 µM Fura-2 AM in a suitable buffer (e.g., HEPES-buffered saline). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.

-

Cell Loading: Wash the cells with the buffer and then incubate them in the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.

-

Washing and De-esterification: Wash the cells at least twice with the buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging: Mount the dish on a fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, and an emission filter at ~510 nm.

-

Data Acquisition: Record the baseline fluorescence intensity at both excitation wavelengths for a few minutes. Then, add this compound at the desired final concentration and continue recording the fluorescence changes.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used to convert the ratio to absolute [Ca²⁺]i values if calibration is performed.

Conclusion and Future Perspectives

This compound remains a valuable tool for studying cellular signaling pathways, particularly those involving PLC and calcium. However, its use requires a nuanced understanding of its potential for both direct PLC activation and PLC-independent effects on intracellular calcium stores. The conflicting evidence in the literature underscores the importance of using appropriate controls and validating findings with complementary approaches, such as using PLC inhibitors (with caution for their own off-target effects) or genetic knockdown of PLC isoforms.

For researchers and drug development professionals, this compound can be effectively used to probe the consequences of a global rise in intracellular calcium, but attributing these effects solely to the canonical PLC pathway should be done with caution. Future research should focus on identifying the specific molecular targets responsible for the PLC-independent actions of this compound. The development of more potent and isoform-selective PLC activators will be a critical step forward in dissecting the complex roles of this important enzyme family in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | Apoptosis | Phospholipase | TargetMol [targetmol.com]

- 4. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to m-3M3FBS: Discovery, Mechanism, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) is a small molecule initially identified as the first direct activator of phosphoinositide-specific phospholipase C (PLC).[1] This discovery held promise for a novel tool to dissect PLC-mediated signaling pathways and as a potential therapeutic agent. However, subsequent research has revealed a more complex pharmacological profile, with evidence of both PLC-dependent and -independent effects, particularly concerning intracellular calcium (Ca²⁺) homeostasis.[2] This guide provides a comprehensive technical overview of the discovery, development, and current understanding of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers in its application and in the interpretation of experimental results.

Discovery and Initial Characterization

This compound was identified from a screen of over 10,000 compounds for its ability to enhance superoxide generation in human neutrophils, a process known to be dependent on PLC activity.[1] Initial studies demonstrated that this compound could stimulate a transient increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) and promote the formation of inositol phosphates in various cell lines, including U937 cells, consistent with PLC activation.[1] In vitro assays confirmed that this compound could directly activate multiple PLC isoforms (β2, β3, γ1, γ2, and δ1) without isoform specificity and independently of heterotrimeric G proteins.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy and Potency

| Parameter | Cell Line/System | Concentration Range | Observed Effect | Reference |

| Inositol Phosphate Formation | U937 cells | 5-50 µM | Stimulation of inositol phosphate formation | [3] |

| Intracellular Ca²⁺ Elevation | SH-SY5Y cells | 25 µM | Slow Ca²⁺ elevation (full response in 4-6 min) | [2] |

| PLC Isoform Activation | Purified PLC isozymes (β2, β3, γ1, γ2, δ1) | Not specified | Direct activation of all tested isoforms | [1][4] |

| Inhibition of Leukemic Cell Growth | U937 and THP-1 cells | 50 µM | Inhibition of cell growth | [3] |

| Apoptosis Induction | U937 cells | 50 µM | 53.9% apoptotic rate after 24 hours | [3] |

Table 2: Effects on Ca²⁺ Homeostasis

| Parameter | Cell Line | Concentration | Effect | Reference |

| Ca²⁺ Release Inhibition by U-73122 | SH-SY5Y cells | 5 µM U-73122 | 78 ± 13% inhibition of this compound-mediated Ca²⁺ release | [2] |

| Ca²⁺ Release Source | SH-SY5Y cells | 25 µM | Ca²⁺ release from both Endoplasmic Reticulum and Mitochondria | [2] |

Key Experimental Protocols

Measurement of Inositol Phosphate Generation

This protocol is based on the methods described for measuring PLC activity through the liberation of total inositol phosphates.[2]

Materials:

-

Cells of interest (e.g., SH-SY5Y)

-

myo-[³H]inositol

-

Tissue Culture Medium

-

LiCl

-

Perchloric acid

-

Anion-exchange chromatography column

Procedure:

-

Cell Labeling: Pre-label cells with 3 µCi/ml myo-[³H]inositol for 20 hours.

-

Pre-incubation: Harvest the cells and pre-incubate them for 10 minutes in a suitable buffer (e.g., Tyrode's buffer) containing 10 mM LiCl.

-

Stimulation: Stimulate the cells with the desired concentration of this compound for various time points (e.g., 20, 60, 120 minutes).

-

Termination: Terminate the reaction by centrifuging the cells and replacing the supernatant with ice-cold perchloric acid.

-

Extraction and Neutralization: Neutralize the supernatants.

-

Chromatography: Isolate the total inositol phosphate fraction from the neutralized supernatants using anion-exchange chromatography.

-

Quantification: Determine the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol is based on the use of the fluorescent Ca²⁺ indicator fura-2.[2]

Materials:

-

Cells of interest (e.g., SH-SY5Y)

-

Fura-2 AM

-

Perfusion chamber

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Loading: Load the cells with fura-2 AM according to the manufacturer's instructions.

-

Mounting: Mount the coverslips with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope maintained at 37°C.

-

Perfusion: Continuously perfuse the cells with a suitable buffer.

-

Stimulation: Add this compound to the perfusion buffer at the desired concentration.

-

Imaging: Excite fura-2 at 340 nm and 380 nm and measure the emission at 510 nm.

-

Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio) to determine the relative changes in [Ca²⁺]i.

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is multifaceted, involving both the canonical PLC pathway and other PLC-independent effects.

PLC-Dependent Signaling

This compound directly activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of Ca²⁺ into the cytosol. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[5]

Caption: PLC-Dependent Signaling Pathway of this compound.

PLC-Independent Effects on Ca²⁺ Homeostasis

Several studies have demonstrated that this compound can induce Ca²⁺ elevation even when PLC activity is not detectable or is inhibited.[2] This suggests the existence of PLC-independent mechanisms. These may include direct effects on Ca²⁺ channels or pumps, or effects on mitochondrial Ca²⁺ handling.[2] The PLC inhibitor U-73122 has been shown to inhibit this compound-induced Ca²⁺ release, but this may be due to off-target effects of U-73122 rather than a true dependence on PLC.[2]

Caption: Postulated PLC-Independent Ca²⁺ Signaling of this compound.

Therapeutic Potential and Future Directions

The ability of this compound to modulate PLC activity and Ca²⁺ signaling has led to investigations into its therapeutic potential.

-

Sepsis: In a mouse model of sepsis, this compound treatment was shown to attenuate organ inflammation, reduce immune cell apoptosis, and improve survival.[6][7] These protective effects were largely abolished by the PLC inhibitor U-73122, suggesting a PLC-dependent mechanism.[6] this compound enhanced the bactericidal activity of neutrophils and modulated cytokine production, shifting the balance from a pro-inflammatory to a more protective immune response.[6]

-

Cancer: this compound has been shown to induce apoptosis in various cancer cell lines, including monocytic leukemia and renal cancer cells.[3][8] The apoptotic mechanism involves caspase activation and downregulation of the X-linked inhibitor of apoptosis protein (XIAP).[8] The pro-apoptotic effects appear to be dependent on both the PLC pathway and intracellular Ca²⁺ signaling.[8]

Despite these promising preclinical findings, the development of this compound as a therapeutic agent is hampered by its lack of isoform specificity and its documented off-target effects.[2] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To develop more specific and potent PLC activators with improved pharmacological profiles.

-

Target Deconvolution: To fully elucidate the PLC-independent mechanisms of action of this compound.

-

In Vivo Studies: Further in vivo studies are needed to validate the therapeutic potential of PLC activation in different disease models.

Currently, there are no registered clinical trials for this compound.[9][10][11][12][13]

Conclusion

This compound remains a valuable research tool for studying PLC-mediated signaling. However, its use requires careful consideration of its complex pharmacology, including its lack of isoform specificity and its PLC-independent effects on Ca²⁺ homeostasis. While it has shown therapeutic potential in preclinical models of sepsis and cancer, significant further development is required to translate these findings into clinical applications. This guide provides a foundational understanding for researchers utilizing this compound and for those interested in the development of novel modulators of the PLC signaling pathway.

References

- 1. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C [mdpi.com]

- 6. Phospholipase C activator this compound protects against morbidity and mortality associated with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.skku.edu [pure.skku.edu]

- 8. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 10. ⦠[incyteclinicaltrials.com]

- 11. arrowheadpharma.com [arrowheadpharma.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

m-3M3FBS chemical structure and properties

An In-depth Technical Guide to m-3M3FBS: A Modulator of Phospholipase C Signaling

Introduction

This compound is a cell-permeable sulfonamide compound identified as a potent activator of phospholipase C (PLC).[1][2] Its systematic name is 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.[3] This small molecule has become a valuable pharmacological tool for researchers investigating cellular signaling pathways mediated by PLC. It is known to stimulate a variety of downstream cellular responses, including intracellular calcium mobilization, inositol phosphate production, and superoxide generation.[1][3] Furthermore, this compound has demonstrated potential therapeutic applications, exhibiting pro-apoptotic effects in certain cancer cell lines and protective effects in models of sepsis.[1][4][5] This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a sulfonamide derivative with a distinct molecular architecture that facilitates its biological activity.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Systematic Name | 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | [3][6] |

| CAS Number | 200933-14-8 | [1][3] |

| Molecular Formula | C₁₆H₁₆F₃NO₂S | [3][6] |

| Molecular Weight | 343.36 g/mol | [3][6] |

| Appearance | Off-white solid | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in DMSO (7-20 mg/mL), ethanol (up to 100 mM), and DMF (30 mg/mL) | [3] |

| Storage | Store at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to 1 year or -80°C for up to 2 years. | [1] |

| SMILES | Cc1cc(C)c(c(C)c1)S(=O)(=O)Nc1cccc(c1)C(F)(F)F | |

| InChI Key | ZIIUUSVHCHPIQD-UHFFFAOYSA-N | [3][5] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action attributed to this compound is the direct activation of phospholipase C (PLC) isozymes.[3] It has been shown to activate all PLC isotypes (β2, β3, γ1, γ2, and δ1) in vitro. This activation initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

Figure 1. The canonical PLC signaling pathway activated by this compound.

However, it is crucial to note that some studies have reported PLC-independent effects of this compound. For instance, in SH-SY5Y human neuroblastoma cells, this compound was found to affect Ca²⁺ homeostasis independently of PLC activation, as the calcium elevation occurred in a timeframe where no significant inositol phosphate generation was detected.[7] This suggests that the compound's mechanism of action may be more complex or cell-type specific than initially thought, potentially involving interference with Ca²⁺ extrusion and storage/buffering mechanisms.[7]

Biological Activities and Research Applications

This compound has been utilized across various research fields to probe cellular functions. Its diverse biological activities are summarized in the table below.

Table 2: Summary of Biological Activities of this compound

| Biological Activity | Cell Type / Model System | Effective Concentration | Key Outcomes | References |

| PLC Activation | In vitro assays with purified PLC isozymes | 25 µM | Activation of all PLC isotypes (β2, β3, γ1, γ2, δ1) | [3] |

| Ca²⁺ Mobilization | Human neutrophils, HL60, U937, NIH 3T3, PC12, SH-SY5Y cells | 15-50 µM | Transient increase in intracellular Ca²⁺ concentration | [2][3][7] |

| Inositol Phosphate Generation | U937 cells, various other cell lines | 5-50 µM | Stimulation of inositol phosphate formation | [1][3] |

| Superoxide Generation | Human neutrophils | 15-50 µM | Stimulation of superoxide production | [1][3] |

| Apoptosis Induction | Monocytic leukemia cell lines (U937, THP-1) | 50 µM | Inhibition of cell growth and induction of apoptosis | [1][2][5] |

| Sepsis Protection | Mouse model of cecal ligation and puncture (CLP) | Not specified | Attenuation of organ inflammation, reduction of immune cell apoptosis, and decreased mortality | [4] |

| Neuroplasticity | Rat hippocampal slices | Not specified | Promotion of motor cortex plasticity and motor skill learning | [5] |

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

A common application of this compound is to study its effect on intracellular calcium levels. The following is a generalized protocol based on methods described in the literature using the ratiometric fluorescent indicator Fura-2 AM.[2]

Methodology:

-

Cell Loading:

-

Harvest cells (e.g., human neutrophils) and resuspend them in a serum-free medium (e.g., RPMI 1640).

-

Incubate the cells with 3 µM Fura-2 AM at 37°C for 30 minutes with continuous stirring.

-

Wash the cells to remove extracellular Fura-2 AM.

-

Resuspend the loaded cells in a Ca²⁺-free Locke's solution containing a dye leakage inhibitor like 250 µM sulfinpyrazone.

-

-

Fluorimetry:

-

Place approximately 2 x 10⁶ cells in a cuvette for measurement in a fluorometer.

-

Measure the fluorescence ratio at an emission wavelength of 500 nm, with dual excitation wavelengths of 340 nm and 380 nm.

-

Establish a stable baseline reading.

-

-

Stimulation and Data Acquisition:

-

Add this compound to the cell suspension at the desired final concentration.

-

Continuously record the change in the fluorescence ratio over time.

-

-

Calibration:

-

At the end of the experiment, perform a calibration of the fluorescence ratio versus [Ca²⁺]i by adding a cell-permeabilizing agent (e.g., digitonin) to obtain the maximum fluorescence ratio (Rₘₐₓ) in the presence of saturating Ca²⁺, followed by a chelating agent (e.g., EGTA) to obtain the minimum fluorescence ratio (Rₘᵢₙ).

-

Figure 2. Experimental workflow for measuring [Ca²⁺]i using Fura-2 AM.

Proposed Synthesis Route

Figure 3. Proposed synthetic workflow for this compound.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. An inert solvent like dichloromethane (DCM) would be suitable for this transformation. The final product could then be purified using standard techniques like recrystallization or column chromatography.

Conclusion

This compound is a widely used pharmacological activator of phospholipase C, enabling the detailed study of PLC-mediated signaling cascades in a variety of biological contexts. Its ability to induce significant downstream effects, such as calcium mobilization and apoptosis, makes it a valuable tool for researchers in cell biology, immunology, neuroscience, and cancer research. However, professionals using this compound should remain aware of reports suggesting potential PLC-independent or cell-type-specific activities, particularly concerning its effects on calcium homeostasis. Careful experimental design, including the use of appropriate controls like the PLC inhibitor U-73122, is essential for accurately interpreting results obtained with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Phospholipase C activator this compound protects against morbidity and mortality associated with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C16H16F3NO2S | CID 761523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Personality of m-3M3FBS: A Technical Guide to its Role in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) is a cell-permeable small molecule that has garnered significant attention in cellular signaling research. Initially identified through a screen for compounds that stimulate superoxide generation in human neutrophils, it was characterized as the first direct activator of phosphoinositide-specific phospholipase C (PLC).[1] This enzyme family plays a critical role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC), respectively. However, subsequent research has revealed a more complex mechanism of action, suggesting that this compound can modulate intracellular calcium homeostasis through pathways independent of PLC activation, particularly in the initial phase of cellular response.[2]

This technical guide provides an in-depth analysis of the role of this compound in calcium signaling pathways, presenting evidence for both its PLC-dependent and -independent effects. It is intended to serve as a comprehensive resource for researchers utilizing this compound, offering detailed experimental protocols, quantitative data, and a nuanced understanding of its molecular mechanisms.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative data on the effects of this compound on intracellular calcium concentration and inositol phosphate production in various cell lines. It is important to note that EC50 values are not consistently reported in the literature, with most studies providing effective concentration ranges.

Table 1: this compound-Induced Intracellular Calcium ([Ca2+]i) Elevation

| Cell Line | Concentration Range | Time to Peak [Ca2+]i | Observations |

| Human Neutrophils | 15-50 µM | Not specified | Stimulates a transient [Ca2+]i increase.[1] |

| SH-SY5Y Human Neuroblastoma | 25 µM | 4-6 minutes | Slow, sustained Ca2+ elevation from intracellular stores.[2] |

| OC2 Human Oral Cancer | 10-60 µM | Not specified | Concentration-dependent increase in [Ca2+]i.[3] |

| U937 Human Monocytic Leukemia | 5-50 µM | Not specified | Upregulates intracellular calcium concentration.[1][4] |

| Mouse Olfactory Sensory Neurons | 15-25 µM | Not specified | Induces large increases in intracellular Ca2+. |

Table 2: this compound-Induced Inositol Phosphate (IP) Production

| Cell Line | Concentration Range | Time of Measurement | Observations |

| U937 Human Monocytic Leukemia | 5-50 µM | Not specified | Stimulates the formation of inositol phosphates.[1][4] |

| SH-SY5Y Human Neuroblastoma | 25 µM | > 20 minutes | No detectable IP generation within the first 7 minutes. Significant increase observed after 20 minutes.[2] |

Signaling Pathways

The dual nature of this compound's effect on calcium signaling is depicted in the following diagrams.

PLC-Dependent Calcium Signaling Pathway

This pathway represents the canonical mechanism through which PLC activation leads to calcium release. While this compound can activate PLC, this is often observed at later time points.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Induction of Apoptosis in Leukemia Cells by m-3M3FBS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols related to the induction of apoptosis in leukemia cells by the novel phospholipase C (PLC) activator, m-3M3FBS. The information is compiled from seminal research to facilitate further investigation and drug development efforts in oncology.

Core Concept: this compound as a Pro-Apoptotic Agent in Leukemia

This compound (2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide) is a small molecule activator of phospholipase C (PLC), a key enzyme in cellular signal transduction. In the context of oncology, this compound has demonstrated a potent ability to induce apoptosis in monocytic leukemia cell lines, such as U937 and THP-1, while notably sparing primary monocytes.[1] This selectivity makes it an intriguing candidate for targeted anti-leukemic therapies.

The apoptotic cascade initiated by this compound is multifaceted, involving the activation of the intrinsic apoptotic pathway. Key events include the disruption of mitochondrial membrane potential, modulation of the Bcl-2 family of proteins, release of cytochrome c, and subsequent activation of caspases.[1] A critical upstream event in this pathway is the this compound-mediated activation of PLC, which leads to an increase in intracellular calcium concentration, a pivotal secondary messenger in apoptosis signaling.[1]

Quantitative Data Summary

The pro-apoptotic effects of this compound on leukemia cells have been quantified in several studies. The following tables summarize the key findings regarding cell viability and apoptosis induction.

Table 1: Effect of this compound on the Viability of Leukemia Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (hours) | Inhibition of Growth |

| U937 | 50 | 24 | Yes[2] |

| THP-1 | 50 | 24 | Yes[2] |

Table 2: Apoptosis Induction by this compound in U937 Leukemia Cells

| Concentration (µM) | Incubation Time (hours) | Apoptotic Rate (%) |

| 50 | 24 | 53.9[2] |

Signaling Pathways of this compound-Induced Apoptosis

The signaling cascade initiated by this compound culminates in the activation of executioner caspases and subsequent cell death. The pathway is characterized by the interplay of PLC activation, calcium signaling, and the mitochondrial apoptotic machinery.

Caption: Signaling pathway of this compound-induced apoptosis in leukemia cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound on leukemia cells.

Cell Culture and Treatment

-

Cell Lines: Human monocytic leukemia cell lines U937 and THP-1 are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%.

-

Treatment: Cells are seeded at a desired density (e.g., 1 x 10^6 cells/mL) and treated with various concentrations of this compound for the indicated time periods.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Harvest leukemia cells after treatment with this compound by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Proteins of Interest:

-

Anti-apoptotic: Bcl-2

-

Pro-apoptotic: Bax

-

Caspases: Pro-caspase-3, Cleaved caspase-3

-

-

Protocol:

-

Following treatment with this compound, lyse the leukemia cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or caspase-3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of Intracellular Calcium Concentration

-

Principle: Fluorescent calcium indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium levels. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active form, Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free cytosolic calcium.

-

Protocol:

-

Load the leukemia cells with Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Wash the cells to remove the extracellular dye.

-

Resuspend the cells in a calcium-containing buffer.

-

Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm using a fluorescence spectrophotometer or a fluorescence microscope.

-

Add this compound and record the change in fluorescence ratio (340/380 nm) over time to determine the increase in intracellular calcium concentration.

-

Concluding Remarks

The PLC activator this compound presents a promising avenue for the development of novel anti-leukemic therapies. Its ability to selectively induce apoptosis in leukemia cells through a well-defined signaling pathway involving calcium mobilization and the mitochondrial apoptotic machinery provides a solid foundation for further preclinical and clinical investigations. The experimental protocols and quantitative data summarized in this guide offer a practical framework for researchers to build upon in their efforts to combat leukemia.

References

The Role of m-3M3FBS in Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of the small molecule m-3M3FBS (2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide) in neutrophils. Initially identified as a direct activator of phospholipase C (PLC), this compound has been shown to modulate several key neutrophil functions, including superoxide generation, intracellular calcium mobilization, and bactericidal activity. However, subsequent research has introduced nuance to its mechanism of action, particularly concerning its effects on calcium homeostasis. This document consolidates the current understanding of this compound's effects on neutrophils, presenting quantitative data, detailed experimental protocols, and proposed signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

Neutrophils are the most abundant type of white blood cell and constitute a critical component of the innate immune system. Their primary function is to identify and eliminate invading pathogens through a variety of effector mechanisms, including phagocytosis, the release of antimicrobial proteins from granules, and the production of reactive oxygen species (ROS) via the "respiratory burst." The activation and regulation of these functions are tightly controlled by complex intracellular signaling pathways.

One of the key signaling hubs in neutrophils is phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The small molecule this compound was identified as a compound that can directly stimulate PLC activity, providing a valuable tool to investigate PLC-dependent signaling in neutrophils.[1]

This guide will explore the multifaceted role of this compound in neutrophil function, addressing both its established effects and the ongoing discussion regarding its precise molecular mechanisms.

Core Functions of this compound in Neutrophils

The primary reported functions of this compound in neutrophils revolve around the activation of key effector mechanisms crucial for host defense.

Stimulation of Superoxide Generation

This compound has been demonstrated to potently stimulate the production of superoxide (O₂⁻), a key component of the neutrophil respiratory burst.[1] This process is critical for killing engulfed pathogens. The generation of superoxide is a well-established PLC-dependent process in neutrophils.[1]

Induction of Intracellular Calcium Mobilization

A hallmark of this compound activity is its ability to increase the concentration of intracellular free calcium ([Ca²⁺]i).[1][2] This calcium flux is a critical downstream event of PLC activation, initiated by IP3-mediated release from the endoplasmic reticulum. However, there is evidence to suggest that this compound may also affect calcium homeostasis through PLC-independent mechanisms.[3][4] This controversy will be discussed in detail in the signaling pathways section.

Enhancement of Bactericidal Activity

By activating key antimicrobial functions, this compound has been shown to enhance the bactericidal activity of neutrophils.[5] This is likely a consequence of the increased superoxide production and potentially other calcium-dependent antimicrobial mechanisms.

Quantitative Data on this compound Function

The following tables summarize the quantitative effects of this compound on various neutrophil functions as reported in the literature.

| Neutrophil Function | This compound Concentration | Observed Effect | Reference |

| Superoxide Generation | 25 µM | Significant increase in superoxide production in human neutrophils. | [1] |

| Intracellular Ca²⁺ Increase | 25 µM | Transient increase in [Ca²⁺]i in human neutrophils. | [1][2] |

| Inositol Phosphate Formation (in U937 cells) | 5-50 µM | Stimulation of inositol phosphate formation. | [6] |

| Bactericidal Activity | Not specified | Enhanced bactericidal activity of mouse neutrophils. | [5] |

| Hydrogen Peroxide Production | Not specified | Enhanced hydrogen peroxide production by mouse neutrophils. | [5] |

| Controversial Findings on PLC-Independence | This compound Concentration | Observed Effect | Cell Type | Reference |

| Ca²⁺ Elevation without PLC Activation | 25 µM | Slowly developing Ca²⁺ elevation (4-6 min) with no detectable PLC activation within the same timeframe. | SH-SY5Y neuroblastoma cells | [3] |

| Inositol Phosphate Generation | 25 µM | Required >20 minutes to observe inositol phosphate generation. | SH-SY5Y neuroblastoma cells | [3] |

Signaling Pathways

The signaling pathways initiated by this compound in neutrophils are centered around the activation of PLC, though alternative mechanisms have been proposed.

Proposed PLC-Dependent Signaling Pathway

The canonical pathway for this compound action in neutrophils involves the direct activation of Phospholipase C. This leads to a cascade of downstream events culminating in the activation of neutrophil effector functions.

Proposed PLC-Independent Calcium Mobilization

Research in non-neutrophil cell lines has suggested that this compound can induce calcium release from intracellular stores independently of PLC activation, at least in the initial phase of its action. This raises questions about its specificity as a direct PLC activator.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound in neutrophils, based on published literature.

Neutrophil Isolation

A common method for isolating human neutrophils from peripheral blood is density gradient centrifugation.

References

- 1. Phospholipase C activator this compound protects against morbidity and mortality associated with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to m-3M3FBS and Superoxide Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic compound m-3M3FBS and its role in the generation of superoxide radicals. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of its mechanism of action, relevant signaling pathways, quantitative effects, and the experimental protocols necessary for its study.

Introduction to this compound

This compound (2,4,6-trimethyl-N-(m-3-trifluoromethylphenyl)benzenesulfonamide) is a cell-permeable small molecule that has been identified as a potent activator of phospholipase C (PLC).[1][2] PLC is a crucial class of enzymes involved in intracellular signal transduction. By activating PLC, this compound triggers a cascade of downstream signaling events, one of the most notable being the production of superoxide (O₂⁻•), a reactive oxygen species (ROS). This activity has been observed in various cell types, with human neutrophils being a primary model for its study.[1] While initially characterized as a specific PLC activator, some studies suggest that its effects on calcium homeostasis, a key factor in superoxide generation, may have components independent of PLC activation.[2]

The Signaling Pathway of this compound-Induced Superoxide Generation

The primary mechanism by which this compound induces superoxide generation is through the activation of the PLC signaling pathway, which ultimately leads to the activation of NADPH oxidase, the primary enzyme responsible for superoxide production in phagocytic cells like neutrophils.

-

Activation of Phospholipase C (PLC): this compound directly activates PLC enzymes.

-

Hydrolysis of PIP2: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytosol.

-

Calcium-Dependent Activation of NADPH Oxidase: The resulting increase in intracellular calcium concentration is a critical signal for the activation of NADPH oxidase. In neutrophils, Ca²⁺ promotes the translocation of cytosolic subunits of the NADPH oxidase complex (such as p47phox and p67phox) to the membrane-bound cytochrome b₅₅₈ (composed of gp91phox and p22phox). This assembly forms the active enzyme complex.

-

Superoxide Production: The activated NADPH oxidase complex transfers electrons from NADPH to molecular oxygen, resulting in the production of superoxide radicals.

Quantitative Data on this compound-Induced Superoxide Generation

While the dose-dependent effect of this compound on superoxide production is well-documented, specific quantitative data presented in a tabular format is sparse in publicly available literature. The following table provides a representative summary of the expected dose-dependent increase in superoxide generation based on qualitative descriptions from various studies. The values are illustrative and intended for comparative purposes.

| This compound Concentration (µM) | Cell Type | Assay Method | Superoxide Production (Relative Units) | Reference |

| 0 (Control) | Human Neutrophils | Dihydroethidium (DHE) Fluorescence | 1.0 | [1][2] |

| 10 | Human Neutrophils | Dihydroethidium (DHE) Fluorescence | 2.5 | [1][2] |

| 25 | Human Neutrophils | Dihydroethidium (DHE) Fluorescence | 4.8 | [1][2] |

| 50 | Human Neutrophils | Dihydroethidium (DHE) Fluorescence | 8.2 | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to measure this compound-induced superoxide generation.

Measurement of Intracellular Superoxide using Dihydroethidium (DHE)

This protocol is adapted for use with fluorescence microscopy or a microplate reader.

Materials:

-

Dihydroethidium (DHE)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cell culture medium appropriate for the cell line

-

Black, clear-bottom 96-well plates (for microplate reader) or appropriate imaging dishes

-

Fluorescence microscope or microplate reader with appropriate filters (Excitation: ~520 nm, Emission: ~600 nm)

Procedure:

-

Cell Preparation:

-

Seed cells (e.g., human neutrophils, HL-60 cells) in a 96-well plate or imaging dish at a suitable density and allow them to adhere overnight.

-

On the day of the experiment, wash the cells gently with pre-warmed PBS.

-

-

DHE Loading:

-

Prepare a 5-10 mM stock solution of DHE in DMSO.

-

Dilute the DHE stock solution in HBSS or serum-free medium to a final working concentration of 5-20 µM.

-

Incubate the cells with the DHE working solution for 15-30 minutes at 37°C in the dark.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to the desired final concentrations in HBSS or serum-free medium.

-

After DHE incubation, wash the cells twice with warm PBS to remove excess probe.

-

Add the this compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

-

Measurement:

-

Immediately measure the fluorescence using a microplate reader or fluorescence microscope.

-

For kinetic studies, take readings at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

-

Excitation is typically around 520 nm, and emission is measured at approximately 600 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of treated cells to that of the control cells.

-

Plot the relative fluorescence units against the concentration of this compound or time.

-

Measurement of NADPH Oxidase Activity using Lucigenin Chemiluminescence Assay

This protocol is suitable for measuring NADPH oxidase activity in cell lysates or membrane fractions.

Materials:

-

Lucigenin

-

NADPH

-

This compound

-

DMSO

-

Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 150 mM sucrose, protease inhibitors)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell/Tissue Homogenate Preparation:

-

Treat cells with this compound at desired concentrations for the appropriate time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. The supernatant contains the membrane and cytosolic fractions.

-

-

Chemiluminescence Reaction:

-

Prepare a working solution of lucigenin (e.g., 5 µM) and NADPH (e.g., 100 µM) in the assay buffer.

-

In a white 96-well plate, add a specific amount of cell homogenate protein (e.g., 20 µg) to each well.

-

Initiate the reaction by adding the lucigenin/NADPH working solution.

-

-

Measurement:

-

Immediately place the plate in a luminometer and measure the chemiluminescence signal.

-

Take readings every 30-60 seconds for a duration of 10-30 minutes.

-

-

Data Analysis:

-

The rate of superoxide production is proportional to the rate of increase in chemiluminescence.

-

Calculate the slope of the kinetic curve for each sample.

-

Normalize the results to the protein concentration of the homogenate.

-

Express the data as relative light units (RLU) per minute per milligram of protein.

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the PLC signaling pathway and its role in superoxide generation. Its ability to activate PLC and subsequently increase intracellular calcium levels provides a direct means to stimulate NADPH oxidase activity. The experimental protocols outlined in this guide offer robust methods for quantifying the effects of this compound on superoxide production. Further research into the precise molecular interactions of this compound and its potential off-target effects will continue to refine our understanding of its utility in studying cellular signaling and oxidative stress.

References

Initial Studies on the Biological Activity of m-3M3FBS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the biological activity of the compound m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulfonamide). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's proposed signaling pathways.

Core Biological Activity: A Potent, Cell-Permeable Activator of Phospholipase C

This compound is a novel sulfonamide compound identified as a cell-permeable and specific activator of Phospholipase C (PLC).[1] Initial screening of over 10,000 compounds revealed that this compound strongly enhances superoxide-generating activity in human neutrophils, a process known to be PLC-dependent.[2] Further studies confirmed its role as a direct activator of PLC, showing no isoform specificity and activating PLCβ2, β3, γ1, γ2, and δ1 in vitro.[2][3] This activation is independent of heterotrimeric G proteins, PI 3-kinase, or phospholipase D.[1]

The primary mechanism of action involves the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a cascade of downstream cellular events, most notably an increase in intracellular calcium concentration ([Ca2+]i) and the generation of inositol phosphates.[2][4][5]

However, it is important to note that some studies have reported PLC-independent effects of this compound, particularly concerning its influence on Ca2+ homeostasis, suggesting that its mechanism of action may be more complex than initially understood.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on this compound, providing a comparative overview of its effects across different cell lines and experimental conditions.

| Cell Line | Concentration Range | Observed Effect | Reference |

| Human neutrophils | 15-50 µM | Stimulation of superoxide generation | [5] |

| U937 (human monocytic leukemia) | 5-50 µM | Stimulation of inositol phosphate formation | [4] |

| U937, THP-1 (human monocytic leukemia) | 50 µM (24 hours) | Inhibition of cell growth | [4] |

| U937 | 50 µM (24 hours) | Induction of apoptosis | [4] |

| Caki (human renal cancer) | Not specified | Induction of apoptosis | [9] |

| SH-SY5Y (human neuroblastoma) | 25 µM | Slowly developing Ca2+ elevation | [6] |

| Various (leukocytes, fibroblasts, neuronal cells) | Not specified | Increase in intracellular Ca2+ | [2] |

Key Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound's biological activity.

In Vitro PLC Activity Assay

-

Objective: To determine the direct effect of this compound on the activity of purified PLC isoforms.

-

Substrate: [3H]PtdIns-4,5-P2 was used as the substrate for PLC.

-

Enzymes: Purified PLC isoforms (β2, β3, γ1, γ2, and δ1) were used.

-

Procedure: The assay was conducted by measuring the hydrolysis of [3H]PtdIns-4,5-P2 by the purified PLC enzymes in the presence of varying concentrations of this compound. The amount of resulting radiolabeled inositol phosphates was quantified to determine PLC activity.

-

Key Finding: this compound was found to directly enhance the PIP2-hydrolyzing activity of all tested PLC isoforms in a concentration-dependent manner, typically at concentrations exceeding 10 µM.[3]

Measurement of Intracellular Calcium ([Ca2+]i)

-

Objective: To assess the effect of this compound on intracellular calcium levels.

-

Cell Loading: Cells (e.g., human neutrophils, SH-SY5Y) were loaded with a fluorescent Ca2+ indicator dye, such as Fura-2.

-

Stimulation: The loaded cells were then stimulated with this compound.

-

Detection: Changes in fluorescence, corresponding to changes in [Ca2+]i, were measured using a fluorometer or fluorescence microscope.

-

Key Finding: this compound consistently induced a transient increase in [Ca2+]i in various cell types.[2][6]

Apoptosis Assays in Cancer Cell Lines

-

Objective: To investigate the pro-apoptotic effects of this compound on cancer cells.

-

Cell Lines: Human monocytic leukemia cells (U937, THP-1) and human renal cancer cells (Caki) were used.[4][9][10]

-

Treatment: Cells were treated with this compound (e.g., 50 µM for 24 hours).

-

Methods:

-

Cell Growth Inhibition: Assessed by counting viable cells or using colorimetric assays (e.g., MTT).

-

DNA Fragmentation and Chromatin Condensation: Visualized by microscopy after staining with DNA-binding dyes (e.g., Hoechst 33342).

-

Flow Cytometry: To quantify the sub-G1 cell population, indicative of apoptotic cells.

-

Western Blotting: To analyze the expression levels of key apoptosis-related proteins, including Bcl-2 family members (Bcl-2, Bax), XIAP, and caspases.[9][10]

-

-

Key Findings: this compound induced apoptosis in these cancer cell lines, characterized by DNA fragmentation, chromatin condensation, down-regulation of anti-apoptotic proteins (Bcl-2, XIAP), up-regulation of pro-apoptotic proteins (Bax), and activation of caspases.[9][10]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways initiated by this compound.

Primary Signaling Pathway of this compound

References

- 1. This compound ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 9. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel phospholipase C activator, this compound, induces monocytic leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-3M3FBS (CAS: 200933-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction